molecular formula C18H19Cl2N3O3 B4628209 2-(4-butoxybenzoyl)-N-(2,4-dichlorophenyl)hydrazinecarboxamide

2-(4-butoxybenzoyl)-N-(2,4-dichlorophenyl)hydrazinecarboxamide

Cat. No. B4628209
M. Wt: 396.3 g/mol
InChI Key: WOBVBRQLXNHFNG-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide derivatives are of significant interest in the field of organic chemistry due to their diverse chemical reactions and potential biological activities. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, which can exhibit a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives often involves the condensation of appropriate hydrazine compounds with carboxylic acids or their derivatives. For example, the synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine is achieved through the reaction of specific chlorophenyl pyridazine carboxylic acid with chloroformate ethyl ester, followed by condensation with N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine (Zou Xia, 2001).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrazoles and Triazoles for Analgesic Activity : A study detailed the synthesis of new pyrazoles and triazoles bearing different moieties and tested them for analgesic activity. These compounds were characterized by spectral data and selected ones showed notable analgesic properties (Saad et al., 2011).
  • Antimicrobial and Antioxidant Agents : Research on 4H-3,1-benzoxazin-4-one derivatives bearing pyrazolyl moiety demonstrated their potential as antimicrobial and antioxidant agents. The structural modifications and their effects on biological activity were explored, indicating the versatility of such compounds in drug development (Haneen et al., 2019).

Chemical Structure and Molecular Interactions

  • Molecular Structure Analysis : A study focusing on N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide revealed detailed molecular structure insights. It highlighted the planarity of the hydrazinecarboxamide unit and its dihedral angles with attached benzene and chlorophenyl groups, contributing to the understanding of molecular interactions in crystals (Kant et al., 2012).

Antimicrobial and Antifungal Activities

  • New Heterocyclic Compounds with Biological Activity : The synthesis of heterocyclic compounds from 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid and their antimicrobial and antifungal activities were explored. This study showcases the potential of structurally diverse compounds in developing new antimicrobial agents (Sayed et al., 2003).

properties

IUPAC Name

1-[(4-butoxybenzoyl)amino]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-2-3-10-26-14-7-4-12(5-8-14)17(24)22-23-18(25)21-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBVBRQLXNHFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-butoxyphenyl)carbonyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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